1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one
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Overview
Description
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one is a complex organic compound that features a unique combination of a fluorophenyl group, a pyridine ring, and an azetidinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one typically involves multiple steps, starting with the preparation of the fluorophenyl-pyridine intermediate. This intermediate is then reacted with an azetidinone derivative under specific conditions to form the final compound. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Nucleophilic Substitution: The fluorophenyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases due to its unique chemical structure and biological activity.
Biological Research: It is used in the study of biological pathways and molecular interactions, particularly those involving fluorinated compounds.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one is unique due to its combination of a fluorophenyl group, a pyridine ring, and an azetidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
918146-02-8 |
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Molecular Formula |
C16H15FN2O2 |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
1-[2-[6-(2-fluorophenyl)pyridin-3-yl]oxyethyl]azetidin-2-one |
InChI |
InChI=1S/C16H15FN2O2/c17-14-4-2-1-3-13(14)15-6-5-12(11-18-15)21-10-9-19-8-7-16(19)20/h1-6,11H,7-10H2 |
InChI Key |
NGEHZCHNBNMIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)CCOC2=CN=C(C=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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